Lithium 2-methylnaphthalenesulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94248-44-9 |
|---|---|
Molecular Formula |
C11H9LiO3S |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
lithium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AEHJRYDHBZWJJS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Contextualization Within Modern Organic Sulfonate Chemistry
Organic sulfonates have long been valued for their diverse applications, ranging from surfactants to catalysts. Lithium 2-methylnaphthalenesulphonate distinguishes itself within this class through the specific combination of the lithium cation and the methyl-substituted naphthalene (B1677914) ring. This configuration influences its solubility, thermal stability, and electrochemical behavior. The synthesis of this compound typically involves the sulfonation of 2-methylnaphthalene (B46627), followed by neutralization with a lithium source, such as lithium hydroxide (B78521). This process, while established, is an area of ongoing research to optimize yield and purity for high-performance applications.
The methyl group on the naphthalene ring provides steric hindrance, which can influence the compound's aggregation properties in solution compared to its non-methylated counterparts. This structural nuance is a key aspect of its study within modern organic sulfonate chemistry, as it allows for the fine-tuning of interfacial properties.
Role in Emerging Electrochemical and Polymer Systems
The most promising applications for Lithium 2-methylnaphthalenesulphonate are emerging in the fields of electrochemistry and polymer science, particularly in the development of next-generation energy storage devices.
As a Solid-Electrolyte Interphase (SEI) Modifier in Lithium-Ion Batteries
In lithium-ion batteries, the formation of a stable solid-electrolyte interphase (SEI) on the anode is crucial for long-term performance and safety. Research indicates that this compound can function as an effective electrolyte additive. During the initial charging cycles, the compound is thought to decompose at the anode surface, contributing to the formation of a robust and ionically conductive SEI layer. This modified SEI can suppress the continued decomposition of the electrolyte and minimize the growth of lithium dendrites, which are a primary cause of battery failure and safety concerns.
The sulfonate group is believed to play a critical role in stabilizing the cathode by mitigating the dissolution of metal ions from the cathode material, a common degradation mechanism in high-voltage lithium-ion batteries.
| Property | Value/Outcome |
| SEI Composition | Potentially LiF-rich, enhancing ionic conductivity |
| Cathode Stability | Suppression of metal dissolution |
| Electrochemical Window | Potentially wide, suitable for high-voltage applications |
Note: The data in this table is based on the expected behavior of lithium sulfonates as electrolyte additives and requires further specific experimental validation for this compound.
In the Development of Polymer Electrolytes
Solid-state batteries, which utilize a solid polymer electrolyte (SPE) instead of a liquid electrolyte, are a major focus of battery research due to their enhanced safety profile. The incorporation of lithium salts into a polymer matrix is a key strategy for creating SPEs. While direct research on polymers synthesized from this compound is limited, the broader class of lithium sulfonated polymers offers insights into its potential.
By incorporating the 2-methylnaphthalenesulphonate moiety into a polymer backbone, it may be possible to create single-ion conducting polymer electrolytes. In these materials, the anion is tethered to the polymer chain, allowing only the lithium cations to move freely. This can lead to a high lithium-ion transference number, which is a measure of the fraction of the total ionic conductivity contributed by the lithium ions. A high transference number is desirable for reducing concentration polarization and improving battery performance at high charge and discharge rates.
| Parameter | Potential Impact of this compound |
| Ionic Conductivity | The bulky naphthalene (B1677914) group may influence polymer segmental motion and, consequently, ionic conductivity. |
| Lithium-ion Transference Number | Tethering the sulfonate anion to a polymer backbone could significantly increase the transference number. |
| Mechanical Stability | The rigid naphthalene structure might enhance the mechanical properties of the polymer electrolyte. |
Note: This table represents a prospective analysis of incorporating this compound into polymer electrolytes, based on principles of polymer and materials science.
Current Research Frontiers and Unaddressed Challenges
Synthesis of 2-Methylnaphthalenesulfonic Acid and its Isomers
The foundational step in the synthesis of this compound is the preparation of its corresponding sulfonic acid, 2-methylnaphthalenesulfonic acid. This can be achieved through both direct and indirect methods, each with its own set of advantages and challenges related to isomer control and reaction conditions.
Direct Sulfonation Techniques
Direct sulfonation involves the electrophilic aromatic substitution of 2-methylnaphthalene (B46627) using a sulfonating agent. The choice of agent and reaction conditions significantly influences the isomeric distribution of the resulting sulfonic acids.
Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. The reaction with sulfuric acid is typically conducted at elevated temperatures. The orientation of the incoming sulfo group is directed by the existing methyl group on the naphthalene (B1677914) ring. The methyl group is an activating ortho-, para-director. However, in the case of naphthalene, the alpha positions (1, 4, 5, 8) are generally more reactive than the beta positions (2, 3, 6, 7). Consequently, the sulfonation of 2-methylnaphthalene can lead to a mixture of several monosulfonic acid isomers.
The product distribution is kinetically and thermodynamically controlled. At lower temperatures, the reaction is under kinetic control, favoring the formation of alpha-sulfonic acids. At higher temperatures, thermodynamic control prevails, leading to the formation of the more stable beta-sulfonic acid isomers. For instance, the sulfonation of naphthalene at low temperatures primarily yields naphthalene-1-sulfonic acid, while at higher temperatures, the more stable naphthalene-2-sulfonic acid is the major product. chemicalbook.com A similar principle applies to the sulfonation of 2-methylnaphthalene.
A study on the sulfonation of 2-methylnaphthalene using 93% sulfuric acid revealed the formation of all seven possible monosulfonic acid isomers. An increase in temperature was found to decrease the proportion of the 1- and 3-sulfonic acids, as well as the 4- and 8-acids, while increasing the proportion of the 6- and 7-acids. This highlights the complexity of controlling the regioselectivity in direct sulfonation.
Table 1: Isomer Distribution in the Sulfonation of 2-Methylnaphthalene with 93% Sulfuric Acid at Different Temperatures
| Temperature (°C) | 1-acid (%) | 3-acid (%) | 4-acid (%) | 5-acid (%) | 6-acid (%) | 7-acid (%) | 8-acid (%) |
| 20 | 15.8 | 2.5 | 30.1 | 10.5 | 18.3 | 12.3 | 10.5 |
| 60 | 10.2 | 1.8 | 25.4 | 10.8 | 23.5 | 16.8 | 11.5 |
| 100 | 6.5 | 1.2 | 19.8 | 11.2 | 28.9 | 21.2 | 11.2 |
| 140 | 3.8 | 0.8 | 14.5 | 11.5 | 34.5 | 25.9 | 9.0 |
Note: Data is illustrative and based on general trends in naphthalene sulfonation.
Indirect Synthetic Routes and Derivatizations
Indirect methods for the synthesis of 2-methylnaphthalenesulfonic acid offer an alternative approach that can provide better control over isomer formation. These routes typically involve the introduction of a sulfur-containing functional group onto the 2-methylnaphthalene skeleton, followed by its conversion to a sulfonic acid.
One such method involves the initial preparation of a sulfonyl chloride. For example, 2-methylnaphthalene can be reacted with chlorosulfonic acid to yield 2-methylnaphthalenesulfonyl chloride. This intermediate can then be hydrolyzed to the corresponding sulfonic acid. This two-step process can sometimes offer advantages in terms of purification and handling of the intermediates.
Another indirect route could involve the diazotization of an amino-substituted 2-methylnaphthalene, followed by a Sandmeyer-type reaction with a sulfite (B76179) salt in the presence of a copper catalyst to introduce the sulfonic acid group. This method, while more complex, can be highly regioselective if the starting aminomethylnaphthalene is a single isomer.
Derivatization of other functional groups on the 2-methylnaphthalene ring can also be employed. For instance, a thiol group can be introduced and subsequently oxidized to a sulfonic acid. These multi-step sequences, while often involving more complex procedures, can be valuable for obtaining specific isomers that are difficult to isolate from the direct sulfonation of 2-methylnaphthalene.
Optimized Conversion to Lithium Salt: Strategies and Reaction Kinetics
Once 2-methylnaphthalenesulfonic acid is synthesized and purified, the next crucial step is its conversion to the corresponding lithium salt. The efficiency of this conversion and the purity of the final product depend on the chosen method and a thorough understanding of the reaction kinetics.
Ion Exchange and Precipitation Methods
The most straightforward method for preparing this compound is through a neutralization reaction. This involves treating the 2-methylnaphthalenesulfonic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), in a suitable solvent, typically water or an alcohol-water mixture.
The general reaction is as follows:
C₁₁H₉SO₃H + LiOH → C₁₁H₉SO₃Li + H₂O
The choice of the lithium base can influence the reaction conditions and the byproducts. Lithium hydroxide is a strong base and reacts readily with the sulfonic acid. Lithium carbonate is a weaker base and may require heating to drive the reaction to completion, with the evolution of carbon dioxide.
Precipitation is a common technique for isolating the lithium salt. The solubility of this compound in the reaction solvent is a critical factor. If the salt is sparingly soluble, it will precipitate out of the solution upon formation, which can be a convenient method for purification. The choice of solvent can be manipulated to induce precipitation. For instance, adding a less polar co-solvent to an aqueous solution of the lithium salt can decrease its solubility and cause it to crystallize.
Ion exchange chromatography is another powerful technique for both the synthesis and purification of this compound. In this method, a solution of the sodium or potassium salt of 2-methylnaphthalenesulfonic acid can be passed through a cation exchange resin that has been charged with lithium ions. The sodium or potassium ions in the solution are exchanged for lithium ions on the resin, resulting in a solution of the desired lithium salt. iaea.orglibretexts.org This method is particularly useful for preparing high-purity salts and for situations where direct precipitation is not feasible. iaea.org
Green Chemistry Principles in Synthesis Scale-Up
The scale-up of the synthesis of this compound from laboratory to industrial production necessitates the application of green chemistry principles to ensure an environmentally benign and economically viable process.
Key green chemistry considerations include:
Atom Economy: The direct sulfonation followed by neutralization generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the formation of byproducts such as water and, in the case of using lithium carbonate, carbon dioxide, should be considered.
Use of Safer Solvents: Whenever possible, water should be used as the solvent for the neutralization and purification steps. If organic solvents are necessary, the selection should prioritize those with low toxicity and environmental impact.
Energy Efficiency: The sulfonation step often requires elevated temperatures. Optimizing the reaction conditions to minimize the temperature and reaction time can significantly reduce energy consumption. Microwave-assisted synthesis is an area of exploration for enhancing reaction rates and reducing energy usage in sulfonation processes.
Waste Reduction: The primary waste stream in this synthesis is likely to be acidic or basic wastewater from the neutralization and purification steps. Proper pH neutralization and treatment of this wastewater are essential. The use of ion exchange resins can also generate waste in the form of regeneration solutions, which must be managed responsibly.
Catalysis: The use of solid acid catalysts for sulfonation instead of stoichiometric amounts of sulfuric acid can simplify the work-up procedure and reduce the generation of acidic waste.
Table 2: Green Chemistry Metrics for Process Evaluation
| Metric | Description | Ideal Value |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |
| E-Factor | Total waste (kg) / Product (kg) | 0 |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
Control of Purity and Stoichiometry in Compound Synthesis
Achieving high purity and precise stoichiometry is paramount for the reliable performance of this compound in its intended applications. This requires careful control throughout the synthesis and purification process, as well as robust analytical methods for characterization.
Control of Stoichiometry:
In the neutralization step, the stoichiometric ratio of 2-methylnaphthalenesulfonic acid to the lithium base is critical. An excess of the sulfonic acid will result in an acidic and impure product, while an excess of the lithium base can lead to a basic product and potential side reactions. The progress of the neutralization is typically monitored by measuring the pH of the reaction mixture. The endpoint is reached when the pH is neutral (around 7). For precise control, a titration approach can be used, where the lithium base is added incrementally until the equivalence point is reached.
Purity Control and Analytical Methods:
The purity of the final this compound product can be affected by several factors, including the presence of isomeric impurities from the sulfonation step, unreacted starting materials, and inorganic salts from the neutralization and purification processes.
A combination of analytical techniques is employed to assess the purity and confirm the identity of the compound:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product from its isomers and other organic impurities. sielc.comnih.govresearchgate.net A reversed-phase column with a suitable mobile phase can be used to achieve this separation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the compound. The chemical shifts and coupling patterns of the protons and carbons on the naphthalene ring and the methyl group provide a unique fingerprint of the molecule. ⁶Li or ⁷Li NMR can also be used to study the lithium environment in the salt. nih.govresearchgate.netrsc.orgrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups in the molecule. The strong absorption bands corresponding to the sulfonate group (S=O stretching) are particularly informative.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound, which can be used to verify its empirical formula and confirm its stoichiometry.
Titration: Acid-base titration can be used to determine the amount of any residual acidic or basic impurities.
Purification of the final product can be achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial for obtaining well-formed crystals and effectively removing impurities.
Design and Synthesis of Functionalized this compound Derivatives
The design and synthesis of functionalized derivatives of this compound open avenues for tailoring its chemical and physical properties for specific applications. While direct functionalization of the final lithium salt is not a commonly reported strategy, the introduction of functional groups can be effectively achieved by modifying the precursor, 2-methylnaphthalene, prior to the sulfonation and neutralization sequence. This approach allows for the strategic placement of various substituents on the naphthalene ring.
The primary strategies for synthesizing functionalized derivatives involve electrophilic aromatic substitution reactions on 2-methylnaphthalene. These reactions can introduce a variety of functional groups, including nitro (-NO2), and halogen (-Cl, -Br) groups, onto the aromatic core. The position of the incoming substituent is directed by the existing methyl group and the inherent reactivity of the naphthalene ring system.
Nitration: The nitration of 2-methylnaphthalene is a well-studied reaction that can be achieved using a mixture of nitric acid and sulfuric acid. acs.orgpublish.csiro.au The reaction typically yields 1-nitro-2-methylnaphthalene as the major product, along with other isomers. acs.orgpublish.csiro.au The nitro group can subsequently be reduced to an amino group (-NH2), providing a route to amino-functionalized derivatives. An improved synthesis of 1-amino-2-methylnaphthalene (B1265667) has been reported, highlighting its importance as a precursor. acs.orgacs.org
Halogenation: Chlorination of 2-methylnaphthalene in acetic acid can lead to both substitution and addition products. rsc.org The synthesis of 1,4-dichloro-2-methylnaphthalene has been specifically described. rsc.org Similarly, photobromination of 2-methylnaphthalene can result in side-chain bromination. acs.org
Once the functionalized 2-methylnaphthalene is synthesized, it can then be subjected to the standard sulfonation and neutralization procedures to yield the corresponding functionalized this compound. For instance, sulfonation of a nitro-substituted 2-methylnaphthalene would be expected to yield a nitro-2-methylnaphthalenesulfonic acid, which can then be converted to the lithium salt. The sulfonation of nitronaphthalene derivatives is a known process. google.comgoogle.com
The following table outlines potential synthetic routes to functionalized derivatives based on the modification of the 2-methylnaphthalene precursor:
| Functional Group | Synthetic Approach on 2-Methylnaphthalene | Key Reagents | Expected Functionalized Precursor |
| Nitro (-NO2) | Electrophilic Nitration | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) acs.orgpublish.csiro.au | Nitro-2-methylnaphthalene |
| Amino (-NH2) | Reduction of Nitro Group | (Following Nitration) e.g., H2/Pd, Sn/HCl | Amino-2-methylnaphthalene acs.org |
| Chloro (-Cl) | Electrophilic Chlorination | Chlorine (Cl2), Acetic Acid rsc.org | Chloro-2-methylnaphthalene |
Advanced Spectroscopic and Structural Characterization of this compound
Disclaimer: Publicly available, detailed spectroscopic and crystallographic data specifically for this compound is limited. Therefore, this analysis draws upon established principles of spectroscopic techniques and available data from closely related compounds, such as 2-methylnaphthalene and other aryl sulfonates, to illustrate the characterization of the target molecule. The presented data tables are predictive and based on the analysis of these related structures.
Computational Chemistry and Theoretical Modeling of Lithium 2 Methylnaphthalenesulphonate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Prediction of Optimized Geometries and Conformational Landscapes
The prediction of optimized geometries and the exploration of conformational landscapes are fundamental applications of DFT. This process involves finding the lowest energy arrangement of atoms in a molecule and identifying other stable or metastable conformations. For Lithium 2-methylnaphthalenesulphonate, which consists of a lithium cation and a 2-methylnaphthalenesulphonate anion, a computational study would typically explore the various coordination modes of the lithium ion with the sulfonate group and the naphthalene (B1677914) ring system. The rotational freedom around the C-S bond would also contribute to the conformational complexity.
Despite the utility of such studies, a search of scientific databases and journals did not yield any specific reports on the optimized geometry or conformational analysis of this compound using DFT or any other computational method. Therefore, no data tables of bond lengths, bond angles, or dihedral angles for its optimized structure can be presented.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy and spatial distribution of these orbitals provide insights into the sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, such as electronegativity, hardness, softness, and the Fukui function, derived from DFT calculations, offer a quantitative measure of a molecule's chemical behavior.
A comprehensive literature search did not uncover any studies that have calculated or analyzed the frontier molecular orbitals or reactivity descriptors for this compound. Consequently, there is no available data to present on the HOMO-LUMO gap, orbital energies, or values of reactivity descriptors for this compound.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Transport Phenomena
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution. These simulations can provide detailed information about solvation, ion association, and transport properties.
Solvation Dynamics in Various Solvent Systems
The behavior of this compound in different solvents is critical for its application in electrolytes. MD simulations could elucidate the structure of the solvation shell around the lithium cation and the sulfonate anion, the coordination numbers of solvent molecules, and the dynamics of solvent exchange. Such studies would be invaluable for designing electrolytes with optimal properties.
However, there are no specific MD simulation studies reported in the literature that focus on the solvation dynamics of this compound in any solvent system.
Ion Association and Aggregation Studies
In solution, ions can exist as free ions, solvent-separated ion pairs, contact ion pairs, or larger aggregates. The extent of ion association significantly affects the conductivity and other transport properties of an electrolyte solution. MD simulations are well-suited to investigate these phenomena by calculating potentials of mean force and analyzing radial distribution functions.
A review of the available literature indicates a lack of studies on the ion association and aggregation of this compound through molecular dynamics simulations. Therefore, no data on association constants or the structure of ionic aggregates can be provided.
Ab Initio and Hybrid Methods for Mechanistic Insights and Reaction Pathways
Ab initio and hybrid quantum mechanical methods are employed to gain deep mechanistic insights into chemical reactions. These methods can be used to map out reaction pathways, calculate activation energies, and characterize transition states. For this compound, such studies could investigate its electrochemical decomposition pathways at electrode surfaces or its role in chemical synthesis.
The scientific literature does not appear to contain any reports of studies using ab initio or hybrid methods to investigate the reaction mechanisms or pathways involving this compound.
While the outline provided details a comprehensive computational investigation of this compound, a thorough search of publicly accessible scientific literature and databases reveals a significant lack of research in this specific area. The foundational data required to populate the requested sections and subsections—such as optimized geometries, electronic properties, solvation dynamics, and reaction mechanisms derived from computational studies—is not available. This highlights a clear gap in the scientific understanding of this compound from a theoretical and modeling perspective. Future computational studies are necessary to elucidate the fundamental properties and behaviors of this compound, which would undoubtedly support and guide its current and future applications.
Machine Learning Approaches for Property Prediction and Material Design
The intersection of computational chemistry and artificial intelligence has ushered in a new era of materials science, where machine learning (ML) is increasingly employed to accelerate the discovery and design of novel materials with desired properties. iapchem.org In the context of this compound, ML models offer a powerful tool to navigate the complex chemical space and predict a wide range of physicochemical properties, thereby guiding experimental efforts and enabling rational material design. researchgate.net These approaches leverage existing data from computational simulations and experiments to train models that can make rapid and accurate predictions for new candidate structures. mit.edu
At the core of applying ML to chemical systems is the representation of molecules in a format that algorithms can understand. arxiv.org This involves the use of "descriptors" or "fingerprints," which are numerical representations of a molecule's structural and chemical features. mdpi.com For this compound, these descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex quantum-chemical properties derived from Density Functional Theory (DFT) calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govnih.gov
The general workflow for applying machine learning to predict the properties of this compound would involve several key steps. nih.gov First, a comprehensive dataset of relevant compounds and their corresponding properties would be generated or curated. This dataset would then be used to train an ML model, where the model learns the intricate relationships between the molecular descriptors and the target properties. Once trained, the model can be used to predict the properties of new, untested derivatives of this compound.
Various machine learning algorithms can be employed for property prediction, each with its own strengths and weaknesses. Common choices include linear regression, support vector machines, random forests, and deep neural networks. nih.govnsf.gov The selection of the most appropriate algorithm often depends on the size and complexity of the dataset, as well as the specific property being predicted. mdpi.com
Data Tables
To illustrate the application of machine learning in this context, the following tables provide hypothetical examples of the types of data that would be used to train and validate ML models for predicting key properties of this compound and its derivatives.
Table 1: Molecular Descriptors for a Set of Naphthalenesulphonate Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Polar Surface Area (Ų) |
| LMNS-001 | 292.3 | 2.5 | -6.2 | -1.5 | 65.7 |
| LMNS-002 | 306.3 | 2.8 | -6.1 | -1.6 | 65.7 |
| LMNS-003 | 320.4 | 3.1 | -6.3 | -1.4 | 65.7 |
| LMNS-004 | 291.3 | 2.4 | -6.2 | -1.5 | 74.9 |
| LMNS-005 | 305.4 | 2.7 | -6.1 | -1.6 | 74.9 |
Table 2: Predicted vs. Experimental Properties for a Validation Set
| Compound ID | Predicted Solubility (g/L) | Experimental Solubility (g/L) | Predicted Ionic Conductivity (S/m) | Experimental Ionic Conductivity (S/m) |
| LMNS-V01 | 15.2 | 14.8 | 0.012 | 0.011 |
| LMNS-V02 | 12.8 | 13.1 | 0.010 | 0.010 |
| LMNS-V03 | 10.5 | 10.9 | 0.008 | 0.009 |
| LMNS-V04 | 18.1 | 17.5 | 0.015 | 0.014 |
| LMNS-V05 | 16.3 | 16.0 | 0.013 | 0.013 |
Detailed Research Findings
While specific research focusing exclusively on machine learning for this compound is not yet prevalent, studies on analogous systems provide valuable insights into the potential of these methods. For instance, machine learning models have been successfully used to predict the thermodynamic properties of molten salts, such as lithium chloride, with remarkable accuracy by using interatomic potentials trained on DFT data. rsc.org This approach could be adapted to predict properties like the melting point and heat of fusion for this compound.
In the broader context of lithium-ion batteries, machine learning is being used to screen for novel organic electrolytes with enhanced stability and performance. nih.gov Descriptors such as the HOMO level, which indicates the tendency of an electrolyte to be oxidatively stable, are used to train models that can identify promising new solvent molecules. nih.gov A similar methodology could be applied to design derivatives of this compound with tailored electrochemical properties.
Furthermore, machine learning techniques are being developed to accelerate the design of organic solvents for metal-ion batteries by predicting binding energies between metal ions and organic molecules. researchgate.net An extra trees regressor model, trained on a large dataset of organic molecules, has shown exceptional predictive capabilities in this area. researchgate.net This highlights the potential for using machine learning to optimize the interaction between the lithium ion and the 2-methylnaphthalenesulphonate anion, which could be crucial for applications in energy storage.
The development of user-friendly tools and platforms is also democratizing the use of machine learning in chemistry, allowing researchers without extensive programming expertise to leverage these powerful predictive models. mit.edu Such tools could significantly lower the barrier to entry for applying machine learning to the study of this compound.
The application of deep learning models has also shown promise in predicting the properties of chemical compounds from their structural definitions alone. ulster.ac.uk These models can learn complex, non-linear relationships within the data that may be missed by traditional machine learning approaches. nih.gov For a molecule like this compound, with its combination of an inorganic cation and a larger organic anion, deep learning could be particularly effective in capturing the subtle interplay of factors that determine its bulk properties.
Role of Lithium 2 Methylnaphthalenesulphonate in Electrochemical Applications
Electrolyte Componentry and Additive Functionality in Advanced Lithium-Ion Batteries
Chemical prelithiation is a strategy employed to compensate for this loss by introducing a controlled amount of lithium to the anode before the cell is assembled. Lithium 2-methylnaphthalenesulphonate, in solution with an appropriate solvent, serves as a potent prelithiation reagent. nih.gov Its function is not as a conventional electrolyte additive that is mixed into the electrolyte for the battery's entire operational life, but rather as a specialized agent for a one-time, pre-assembly surface treatment of the anode. This process aims to form a stable and protective SEI and insert a lithium reservoir into the anode structure before it is paired with a cathode, thereby preserving the cathode's lithium inventory for reversible cycling. nih.gov
The direct influence of this compound on the bulk ionic conductivity of a standard battery electrolyte has not been the primary focus of available research. Instead, its impact on charge transport is understood through its effect on the anode's interfacial properties. The SEI layer is a critical component that all lithium ions must traverse when moving between the electrolyte and the anode. researchgate.netosti.gov An ideal SEI should be ionically conductive but electronically insulating. nih.gov
The primary electrochemical role of this compound is the controlled formation of the SEI on anode materials. nih.gov When an anode material like hard carbon is immersed in a solution containing this compound, the compound acts as a strong reducing agent, initiating the formation of the passivating SEI layer on the electrode's surface. This pre-formation allows for greater control over the SEI's properties compared to the more variable and sometimes detrimental SEI formation that occurs during the initial charge in a fully assembled cell. A stable SEI is crucial for preventing continuous electrolyte decomposition, which consumes active lithium and degrades battery performance over time. dlr.de Research has shown that electrodes prelithiated with a this compound solution benefit from a more robust and protective SEI layer. nih.gov
While detailed spectroscopic analysis of the SEI formed specifically by this compound is limited in available literature, the improved cycling stability suggests the formation of a stable passivation layer. nih.gov Generally, effective SEI layers are complex composites of organic and inorganic compounds. Inorganic components, such as Lithium Fluoride (B91410) (LiF) and Lithium Carbonate (Li₂CO₃), are known to provide mechanical strength and act as an electronically insulating barrier, while organic components provide flexibility to accommodate the volume changes of the anode during lithiation and delithiation. osti.govresearchgate.net The use of sulfur-containing additives often leads to the incorporation of sulfur species into the SEI, which can enhance ionic conductivity. researchgate.netcip.com.cnresearchgate.net The protective nature of the SEI formed by this compound indicates it is likely composed of a stable mixture of such beneficial species. nih.gov
The mechanism by which this compound acts is through a chemical reduction-oxidation (redox) reaction at the anode surface. In an appropriate ether-based solvent like glyme, the compound forms a solution that can effectively donate electrons to the anode material. nih.gov This process involves two key interfacial reactions:
SEI Formation: The electrons transferred to the anode surface reduce components of the prelithiation solution or any residual electrolyte, leading to the precipitation of insoluble SEI products.
Lithium Intercalation: Concurrently, lithium ions from the solution are inserted (intercalated) into the anode's structure, such as the layers of hard carbon. nih.gov This pre-intercalated lithium creates the reservoir that compensates for the lithium that would otherwise be lost from the cathode during the initial cycle. Studies have confirmed that this process successfully inserts a measurable amount of active lithium into hard carbon anodes before cell assembly. nih.gov
The pre-formation of a stable SEI and the compensation for initial lithium loss using this compound have a direct and positive impact on long-term battery performance. By minimizing the consumption of the cathode's active lithium, a higher reversible capacity can be maintained over extended cycling.
Research on hard carbon anodes demonstrated that prelithiation with a this compound solution significantly improved cycling stability. After 500 cycles at a current of 400 mA g⁻¹, the prelithiated electrode retained 84% of its capacity, a notable improvement over the 80% retention for an untreated electrode. nih.gov This enhancement is attributed to the more robust and protective nature of the pre-formed SEI layer. nih.gov The initial Coulombic efficiency of a battery is also substantially improved by prelithiation, as the irreversible capacity loss of the first cycle is largely eliminated.
Table 1: Cycling Performance of Hard Carbon (HC) Anodes With and Without Prelithiation
| Electrode Treatment | Prelithiation Agent | Capacity Retention after 500 Cycles |
|---|---|---|
| Pristine HC Electrode | None | 80% |
| Prelithiated HC Electrode | Li-2-M-Naph/G1 Solution | 84% |
Data sourced from Patra et al. (2024). nih.gov
Regulation of Solid Electrolyte Interphase (SEI) Formation and Stability
Application in Solid-State Electrolyte Systems
Currently, there is a lack of available scientific literature detailing the application or investigation of this compound within solid-state electrolyte systems. The documented use of this compound is as a prelithiation agent in a liquid solution, a process designed for electrodes that are subsequently used in batteries with conventional liquid electrolytes. nih.gov The development of materials and interfaces for all-solid-state batteries is an active area of research, but the role of this specific compound in that context has not been established in public-domain research.
Compatibility and Interfacial Behavior with Polymeric and Ceramic Solid Electrolytes
Detailed studies on the compatibility and interfacial behavior of this compound with either polymeric or ceramic solid electrolytes are not prominently featured in the available literature. For solid-state batteries to function optimally, the interface between the electrolyte and the electrodes must be electrochemically and mechanically stable. In polymeric systems, factors such as the inhibition of segmental motion at nanoparticle filler surfaces can impact ion transport. For ceramic electrolytes, mismatched thermal expansion coefficients can lead to cracking during manufacturing and cycling, which compromises battery performance. Without specific research on this compound, its direct impact on these critical interfacial dynamics remains speculative.
Electrochemical Performance Evaluation in Prototype Devices
Comprehensive electrochemical performance data for prototype solid-state devices utilizing this compound is not available in the reviewed search results. Such an evaluation would typically involve the following analyses:
Post-mortem analysis, utilizing techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS), is essential for understanding the degradation mechanisms within a battery after cycling. safelimove.eumdpi.com These analyses provide direct insight into morphological and chemical changes at the electrode-electrolyte interfaces. While the formation of a LiF-rich SEI from this compound is proposed, there are no specific post-mortem studies available to confirm the composition, thickness, and uniformity of this layer, nor its evolution over the cycle life of a solid-state battery.
Integration of Lithium 2 Methylnaphthalenesulphonate in Polymer Science and Engineering
Polymer Additive Role for Property Modification (e.g., rheology, processability)
Naphthalene (B1677914) sulphonate derivatives, particularly their polymeric forms known as naphthalene sulphonate formaldehyde (B43269) condensates (NSF), are extensively utilized as high-range water reducers or superplasticizers in the construction industry. ligninchina.comstandardchemicals.com.auchemategroup.comgreenagrochem.com This function is directly analogous to the role of a rheology modifier and processing aid in polymer melts and solutions. The proposed mechanism by which lithium 2-methylnaphthalenesulphonate could modify polymer properties is through its amphiphilic nature, possessing both a hydrophobic naphthalene group and a hydrophilic sulphonate group.
In a polymer matrix, the naphthalene moiety would exhibit affinity for the polymer chains, while the ionic sulphonate group could introduce repulsive forces between polymer chains, leading to a decrease in viscosity and improved flow characteristics. This effect is particularly beneficial in highly filled polymer systems, where the uniform dispersion of fillers is crucial for achieving desired mechanical and physical properties. nbinno.com The compound could act as a dispersing agent, adsorbing onto the surface of filler particles and preventing their agglomeration through electrostatic and steric hindrance. ligninchina.compolymerchem.org This would result in a more homogeneous distribution of fillers, such as carbon black or silica, within the polymer matrix, enhancing properties like tensile strength and elasticity. nbinno.com
The thermal stability of methyl naphthalene sulphonate derivatives suggests their suitability for polymer processing environments which often involve elevated temperatures. nbinno.com By improving the rheological properties of the polymer melt, the energy consumption during manufacturing processes like extrusion and injection molding could be reduced, leading to increased production speeds and efficiency. nbinno.com
| Property | Anticipated Effect of this compound | Underlying Mechanism |
| Melt Viscosity | Decrease | Adsorption on polymer chains and filler particles, leading to electrostatic repulsion and steric hindrance, thus improving flow. |
| Processability | Improvement | Enhanced melt flow and reduced friction between polymer chains and processing equipment. |
| Filler Dispersion | Enhancement | Acts as a dispersing agent, preventing agglomeration of fillers and promoting uniform distribution. |
| Mechanical Properties | Potential Improvement | Homogeneous filler dispersion can lead to enhanced tensile strength, modulus, and toughness. |
Surfactant and Dispersant Mechanisms in Polymer Synthesis and Processing
The inherent surfactant properties of naphthalene sulphonates make them valuable in various stages of polymer synthesis and processing. greenagrochem.comgreenagrochem.com this compound, with its amphiphilic structure, is expected to function effectively as a surfactant or dispersant in emulsion and suspension polymerization processes.
In emulsion polymerization, the compound could act as a stabilizer for monomer droplets and polymer particles, preventing their coalescence and coagulation. lignincorp.com Naphthalene sulphonate formaldehyde condensates have been noted to behave as in-situ protective colloids, enhancing latex stability without significantly affecting particle size. google.com This characteristic is crucial for controlling the polymerization kinetics and the final properties of the latex. The anionic nature of the sulphonate group would impart a negative charge to the surface of the polymer particles, leading to electrostatic repulsion and a stable dispersion. ligninchina.com
As a dispersant, this compound can be employed to create stable dispersions of pigments, fillers, and other additives in a polymer matrix. ligninchina.comnbinno.com The mechanism involves the adsorption of the naphthalene sulphonate molecules onto the surface of the particles, with the hydrophobic naphthalene group anchoring to the particle and the hydrophilic sulphonate group extending into the surrounding medium. This creates a repulsive barrier that prevents the particles from aggregating. ligninchina.compolymerchem.org The effectiveness of naphthalene sulphonates as dispersants is well-established in various industries, including textiles, paints, and ceramics. ligninchina.comchinalignin.com
| Application | Role of this compound | Mechanism of Action |
| Emulsion Polymerization | Stabilizer | Adsorption onto monomer droplets and polymer particles, providing electrostatic and steric stabilization. |
| Suspension Polymerization | Suspending Agent | Prevents the coalescence of monomer droplets, leading to uniform polymer beads. |
| Pigment & Filler Dispersion | Dispersant | Adsorbs onto particle surfaces, creating a repulsive layer that prevents agglomeration. |
| Latex Compounding | Wetting Agent | Reduces the surface tension between the polymer and additives, facilitating uniform mixing. |
Co-Polymerization and Cross-Linking Strategies for Functional Polymers
While simple naphthalene sulphonates are typically used as additives, there is potential for incorporating them into the polymer backbone through co-polymerization or using them in cross-linking strategies to create functional polymers. The synthesis of polymeric dispersants through the co-polymerization of 2-naphthalene sulfonic acid with other functionalized aromatic monomers has been reported. concrete.org This approach allows for the permanent integration of the sulphonate functionality into the polymer chain, which can impart desirable properties such as improved hydrophilicity, ion-exchange capacity, and antistatic properties.
The naphthalene ring can potentially be functionalized to introduce reactive groups that can participate in polymerization reactions. For instance, the introduction of a vinyl or an epoxy group would allow for its incorporation into polymer chains via free-radical or ring-opening polymerization, respectively.
In terms of cross-linking, while naphthalene sulphonates themselves are not typically cross-linking agents, they can be part of a larger system. For example, in the context of certain resins, the formaldehyde used in the condensation of naphthalene sulphonates can participate in cross-linking reactions. ijcce.ac.ir Furthermore, the ionic nature of the sulphonate group could be exploited to form ionic cross-links in ionomers, where the electrostatic interactions between the lithium cations and the sulphonate anions on different polymer chains would act as physical cross-links, enhancing the mechanical properties of the material at ambient temperatures while allowing for processing at elevated temperatures.
Development of Polymer Electrolytes and Composite Materials Incorporating the Compound
The presence of a lithium cation and an anionic sulphonate group makes this compound a candidate for use in the development of polymer electrolytes and composite materials, particularly for applications in energy storage devices like lithium-ion batteries.
Solid polymer electrolytes (SPEs) are a promising alternative to liquid electrolytes in lithium-ion batteries due to their potential for improved safety and flexibility. lu.se In an SPE, a lithium salt is dissolved in a polymer matrix, and ion transport occurs through the polymer chains. While direct studies on this compound in this context are scarce, research on other sulphonated polymers provides valuable insights. For example, sulfonated poly(arylene ether ketone)s have been investigated as polymer electrolyte membranes. researchgate.net The incorporation of naphthalene sulphonate units into a polymer matrix has been shown to create nanoscopic domains that can facilitate ion transport. acs.org The presence of the sulphonate group can enhance the dissociation of the lithium salt and provide a pathway for lithium-ion conduction.
In composite materials, this compound could serve multiple functions. As a dispersing agent, it can facilitate the uniform distribution of conductive fillers like graphene or carbon nanotubes within a polymer matrix, which is crucial for creating conductive composites for applications such as electromagnetic shielding and energy storage. acs.org Graphene/naphthalene sulphonate composite films have demonstrated high electrical and thermal conductivities. acs.org The naphthalene sulphonate can act as both an exfoliating agent for graphite (B72142) and an assembling unit in the composite structure. acs.org
| Application Area | Potential Role of this compound | Expected Benefits |
| Solid Polymer Electrolytes | Lithium Salt Component | Contribution to ionic conductivity through the mobility of lithium ions. |
| Composite Electrolytes | Dispersant for Ceramic Fillers | Improved distribution of active ceramic fillers, leading to enhanced ionic conductivity and mechanical stability. |
| Conductive Polymer Composites | Dispersant for Conductive Fillers | Uniform dispersion of graphene or carbon nanotubes, resulting in higher electrical and thermal conductivity. |
| Functional Coatings | Antistatic Agent | The ionic nature of the compound can help to dissipate static charge on polymer surfaces. |
Advanced Analytical Methodologies for Detection and Quantification of Lithium 2 Methylnaphthalenesulphonate in Complex Chemical Matrices
Chromatographic Techniques (e.g., HPLC, IC) for Purity Assessment and Analysis in Formulations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are fundamental in the purity assessment of Lithium 2-methylnaphthalenesulphonate and its quantification in various formulations. These methods provide high-resolution separation of the target analyte from impurities and other components in the matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For aromatic sulfonates, C18 columns are frequently utilized. The addition of ion-pairing reagents to the mobile phase can enhance the retention and resolution of the anionic 2-methylnaphthalenesulphonate. Detection is typically achieved using a UV detector, as the naphthalene (B1677914) ring structure exhibits strong ultraviolet absorbance.
A specialized HPLC method involves the use of a cation-exchange BIST™ A column. sielc.com This approach uses a multi-charged positive buffer, which acts as a bridge to link the negatively-charged sulfonate analyte to the negatively-charged column surface, along with a mobile phase rich in organic solvent to minimize solvation layers around the analyte. sielc.com
Ion Chromatography (IC) is another powerful tool for the analysis of ionic species like this compound. In IC, the separation is based on ion-exchange interactions between the analyte and a charged stationary phase. For the analysis of the 2-methylnaphthalenesulphonate anion, an anion-exchange column is used. The mobile phase typically consists of a buffered aqueous solution. Suppressed conductivity detection is a common and highly sensitive method for detecting the analyte after it has been separated from other ions. IC is particularly useful for quantifying the lithium cation as well, by employing a cation-exchange column and a suitable eluent like methanesulfonic acid. oup.comtandfonline.com This allows for the simultaneous or sequential determination of both the anionic and cationic components of the salt.
Table 1: Illustrative HPLC and IC Methods for Aromatic Sulfonate Analysis
| Technique | Column Type | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Cation-Exchange BIST™ A | 80% Acetonitrile / 20% TMDAP formate (B1220265) buffer (pH 4.0) | UV at 270 nm | Separation of naphthalenesulfonic acid isomers. sielc.com |
| HPLC | Reversed-Phase C18 | Water/Methanol gradient with 5 mM TBAB | Fluorescence | Determination of naphthalene sulfonates in saline solutions. oup.com |
| IC | Anion-Exchange | Gradient of NaOH, Methanol, and Acetonitrile | Suppressed Conductivity | Simultaneous determination of various sulfonic acids. nih.gov |
| IC | Cation-Exchange (Dionex IonPac CS16) | Electrolytically generated Methanesulfonic Acid (MSA) | Suppressed Conductivity | Quantification of lithium in lithium salts. oup.com |
Electrophoretic Methods for Separation and Characterization of Isomers and Related Species
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high efficiency and resolution for the separation of ionic species, making them well-suited for the analysis of 2-methylnaphthalenesulphonate and its isomers. The separation in CE is based on the differential migration of charged analytes in an electric field.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE. In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. Analytes migrate according to their charge-to-size ratio. For the separation of naphthalenesulfonate isomers, which often have very similar charge-to-size ratios, additives to the BGE are crucial. The use of macrocyclic polyamines, such as ijpsr.comaneN4, in the running solution has been shown to enable the separation of naphthalenemonosulfonate isomers like 1-NS and 2-NS, as well as various naphthalenedisulfonate isomers. acs.orgmt.com Cyclodextrins can also be added to the BGE to achieve separation of positional and structural isomers of naphthalenesulfonates through inclusion complexation. sielc.com
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged species. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The separation of naphthalenesulfonate isomers can be achieved using various micellar agents like sodium dodecyl sulfate (B86663) (SDS), Brij 35, or cetyltrimethylammonium bromide (CTAB). azom.com The choice of surfactant and the composition of the running buffer significantly affect the separation selectivity. azom.com
Table 2: Capillary Electrophoresis Conditions for Naphthalenesulfonate Isomer Separation
| Method | Capillary | Background Electrolyte (BGE) | Additive | Separation Principle |
|---|---|---|---|---|
| CZE | Fused-Silica | Hydrochloric acid solution (pH 2.0) | ijpsr.comaneN4 | Differential interaction with macrocyclic polyamine. acs.orgmt.com |
| CZE | Fused-Silica | 20 mM Phosphate buffer (pH 3.0) | β-Cyclodextrin | Inclusion complexation with cyclodextrin. sielc.com |
| MEKC | Fused-Silica | 20 mM Borate buffer | Brij 35 | Partitioning between aqueous phase and micelles. azom.com |
Spectrophotometric and Potentiometric Titration Methods for Quantitative Determination
Titration methods, both spectrophotometric and potentiometric, provide reliable and cost-effective means for the quantitative determination of this compound.
Spectrophotometric Titration can be employed for the quantification of naphthalenesulfonates. This method relies on monitoring the change in absorbance of a solution at a specific wavelength as a titrant is added. For instance, naphthalene sulfonates can form complexes with barium ions in a water/acetone solution. researchgate.net By using an indicator like thymolphthalein (B86794) complexone, the endpoint of the titration with a standard solution of barium chloride can be determined spectrophotometrically. researchgate.net The absorbance is measured using a UV-Vis spectrophotometer. The naphthalene moiety of 2-methylnaphthalenesulphonate has a characteristic UV absorbance, with a maximum around 273 nm for the related sodium 2-naphthalenesulfonate, which can be utilized for detection. nih.gov
Potentiometric Titration is a highly accurate method for determining the concentration of both the lithium cation and the 2-methylnaphthalenesulphonate anion.
For the determination of lithium , a potentiometric precipitation titration can be performed. In this method, the sample is dissolved in a suitable solvent like ethanol, and titrated with a standard solution of ammonium (B1175870) fluoride (B91410). mt.com The lithium ions react with fluoride ions to form insoluble lithium fluoride. The endpoint of the titration is detected by a fluoride ion-selective electrode (ISE), which shows a sharp increase in potential once all the lithium ions have precipitated. mt.com
For the determination of the 2-methylnaphthalenesulphonate anion , a potentiometric titration based on the formation of an ion-pair with a cationic titrant can be used. This is a common method for the analysis of anionic surfactants. psgraw.com A standard solution of a cationic surfactant, such as Hyamine® 1622, is used as the titrant. The reaction involves the formation of a complex between the anionic 2-methylnaphthalenesulphonate and the cationic titrant, which then precipitates. xylemanalytics.com The endpoint is detected using a surfactant-sensitive electrode.
Table 3: Titration Methods for the Quantification of this compound
| Method | Analyte | Titrant | Indicator/Electrode | Principle |
|---|---|---|---|---|
| Spectrophotometric Titration | 2-methylnaphthalenesulphonate | Barium chloride | Thymolphthalein complexone | Complex formation with Ba²⁺, monitored by absorbance change. researchgate.net |
| Potentiometric Titration | Lithium (Li⁺) | Ammonium fluoride | Fluoride Ion-Selective Electrode (ISE) | Precipitation of LiF, endpoint detected by potential change. mt.com |
| Potentiometric Titration | 2-methylnaphthalenesulphonate | Hyamine® 1622 (cationic surfactant) | Surfactant-Sensitive Electrode | Ion-pair formation and precipitation, endpoint detected by potential change. xylemanalytics.com |
Environmental Transformation and Chemical Degradation Pathways of Lithium 2 Methylnaphthalenesulphonate in Engineered Systems
Photochemical and Oxidative Degradation Mechanisms under Controlled Conditions
The degradation of naphthalenesulfonates, and by extension Lithium 2-methylnaphthalenesulphonate, in engineered systems is significantly influenced by photochemical and oxidative processes. Direct photolysis of naphthalenesulfonic acids with UV radiation at 254 nm has been shown to be ineffective. nih.gov However, the presence of photosensitizers or the application of Advanced Oxidation Processes (AOPs) can significantly accelerate their degradation.
AOPs, such as the use of UV in combination with hydrogen peroxide (UV/H₂O₂) or ozone-based systems (O₃/activated carbon), have proven to be highly effective in the oxidation of naphthalenesulfonic acids. nih.gov These processes generate highly reactive hydroxyl radicals (•OH) that readily attack the naphthalene (B1677914) ring. The reaction rate constants of hydroxyl radicals with various naphthalenesulfonic acids are in the order of 10⁹ M⁻¹s⁻¹, indicating a very high reactivity. nih.gov For instance, the rate constants for 1-naphthalenesulfonic acid, 1,5-naphthalenedisulfonic acid, and 1,3,6-naphthalenetrisulfonic acid are 5.7 x 10⁹ M⁻¹s⁻¹, 5.2 x 10⁹ M⁻¹s⁻¹, and 3.7 x 10⁹ M⁻¹s⁻¹, respectively. nih.gov
Another effective AOP is the Photo-Fenton process (Fe³⁺/H₂O₂/UV-A), which has been successfully applied for the degradation of commercial naphthalenesulfonates like H-acid. tandfonline.comdeswater.com This process also relies on the generation of hydroxyl radicals. Studies have shown that under optimized conditions, significant removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) can be achieved. For a synthetic wastewater containing H-acid, 82% COD and 51% TOC removals were observed. tandfonline.com Importantly, these studies also indicated that no toxic byproducts were formed during the Photo-Fenton oxidation. tandfonline.comdeswater.com
The mechanism of photosensitized degradation has also been investigated. For example, the interaction between the excited triplet state of 4-Carboxybenzophenone and 2-Naphthalene Sulfonate has been studied using laser flash photolysis. mdpi.com The primary process observed was triplet energy transfer from the excited photosensitizer to the naphthalenesulfonate, leading to its subsequent reaction. mdpi.com
The degradation of the naphthalene ring system is the primary pathway for these oxidative processes. This can lead to the formation of various intermediates, including hydroxylated naphthalenes, before eventual ring cleavage and mineralization to carbon dioxide and water. The sulfonate group itself is relatively stable but can be cleaved from the aromatic ring during these advanced oxidation processes.
Table 1: Efficacy of Advanced Oxidation Processes on Naphthalenesulfonate Degradation
| AOP System | Target Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| UV (254 nm) | 1-naphthalenesulfonic, 1,5-naphthalenedisulfonic, 1,3,6-naphthalenetrisulfonic acids | Ineffective for direct photodegradation. | nih.gov |
| UV/H₂O₂ | Naphthalenesulfonic acids | Accelerated elimination due to •OH radical generation. | nih.gov |
| O₃/Activated Carbon | Naphthalenesulfonic acids | Highly effective for oxidation. | nih.gov |
| Photo-Fenton-like (Fe³⁺/H₂O₂/UV-A) | H-acid (a commercial naphthalene sulfonate) | Achieved 82% COD and 51% TOC removal under optimized conditions. No toxic byproducts formed. | tandfonline.comdeswater.com |
| Fenton (Fe²⁺/H₂O₂) | Commercial naphthalene sulphonic acid | Resulted in appreciable COD and TOC removals. | researchgate.net |
Hydrolytic Stability and Identification of Transformation Products
The sulfonate group (–SO₃⁻) attached to an aromatic ring, as in this compound, is generally characterized by high hydrolytic stability. The carbon-sulfur bond in aryl sulfonates is resistant to cleavage under typical environmental pH and temperature conditions.
Studies on the alkaline hydrolysis of sulfonate esters (R-SO₂-OR') provide some insight, though it's important to note these are different from the C-S bond in this compound. The hydrolysis of sulfonate esters can proceed through either a stepwise mechanism involving a pentavalent intermediate or a concerted mechanism. nih.gov However, this is related to the cleavage of the S-OR' bond, not the Ar-S bond.
For aryl sulfonic acids and their salts, hydrolysis of the C-S bond to yield the parent aromatic hydrocarbon and sulfuric acid typically requires harsh conditions, such as high temperatures and the presence of strong acids. Therefore, under conditions relevant to engineered systems for water treatment or typical environmental scenarios, direct hydrolysis of the 2-methylnaphthalene-sulfonate bond is not considered a significant degradation pathway.
Transformation products under hydrolytic conditions are therefore not expected unless other reactive species are present. In the context of metabolic processes, which can be considered a form of biological hydrolysis, naphthalenesulfonates can be metabolized. For instance, hepatic mixed-function oxidases can metabolize naphthalenesulfonate to an epoxide, which is then further converted to dihydroxy derivatives and conjugated. atamanchemicals.com However, this is a biological transformation rather than a purely chemical hydrolysis.
Due to the inherent stability of the C-S bond in aryl sulfonates, there is a lack of specific studies detailing the hydrolytic transformation products of this compound under typical engineered system conditions.
Thermal Degradation Kinetics and Mechanisms in Non-Aqueous Systems
This compound is reported to exhibit high thermal stability. However, decomposition does occur at elevated temperatures. One source suggests that it decomposes above 200°C, releasing sulfur dioxide (SO₂). vulcanchem.com Another patent indicates a decomposition temperature of 230°C for a related aryl sulfonate surfactant. google.com
The thermal decomposition of aryl sulfonates, in general, involves the cleavage of the carbon-sulfur bond. Studies on the thermal decomposition of waste linear alkylbenzene sulfonate (LAS) in a nitrogen atmosphere showed that at temperatures between 200-300°C, the waste was decomposed into vapors and a solid material with a significantly reduced sulfur content. researchgate.net At higher temperatures (above 450°C), the elimination of SO₂ was observed, leading to the formation of products with biphenyl (B1667301) units. researchgate.net
The thermal decomposition of other related sulfur-containing aromatic compounds, such as arenesulphenyl carboxylates and allyl methoxyarenesulphinates, also provides insights into potential degradation pathways. The decomposition of these compounds can lead to a variety of products, including anhydrides, acids, diaryl sulfides, and aryl arenethiosulphonates, depending on the specific structure and conditions. rsc.orgrsc.org
For this compound in a non-aqueous system, the primary thermal degradation pathway is expected to be the cleavage of the C-S bond, leading to the release of sulfur oxides (like SO₂) and the formation of various organic products derived from the 2-methylnaphthalene (B46627) moiety. The exact nature of these products and the kinetics of the degradation would depend on the specific temperature, pressure, and the presence of other reactive species in the non-aqueous medium.
Table 2: Thermal Decomposition Data for Aryl Sulfonates and Related Compounds
| Compound/Material | Decomposition Temperature | Key Products/Observations | Reference(s) |
|---|---|---|---|
| This compound | > 200°C | Releases SO₂. | vulcanchem.com |
| Aryl sulfonate surfactant | ~ 230°C | Not specified. | google.com |
| Waste Linear Alkylbenzene Sulfonate (LAS) | 200-300°C (initial) > 450°C | Vapors and solid residue with reduced sulfur. Elimination of SO₂ and formation of biphenyl units at higher temperatures. | researchgate.net |
| Arenesulphenyl carboxylates | Not specified | Carboxylic acid anhydride, acid, and products from aryl arene-S-sulphinate. | rsc.org |
| Allyl methoxyarenesulphinates | Boiling acetic acid | Diaryl sulphides, aryl arenethiosulphonates, diaryl sulphoxides, diaryl sulphones. | rsc.org |
Future Research Directions and Unexplored Applications of Lithium 2 Methylnaphthalenesulphonate
Synergistic Effects in Multi-Component Chemical Systems
The interactions of molecules in a multi-component interface can lead to enhanced macroscopic system properties, a phenomenon known as synergism. acs.orgnih.gov Binary surfactant mixtures, for instance, are often more effective at modifying parameters like surface tension and foamability at lower concentrations than single-surfactant solutions. acs.orgnih.gov
Future research could explore the synergistic effects of Lithium 2-methylnaphthalenesulphonate when combined with other surfactants, both ionic and non-ionic. Such studies would be valuable in determining how these mixtures could lead to improved performance in various applications. For example, in enhanced oil recovery, the right combination of surfactants can significantly lower interfacial tension, leading to more efficient oil extraction. nih.gov
A key area of investigation would be the determination of the critical synergistic concentration (CSC), the concentration at which synergism in properties like foamability begins to occur. mdpi.com Understanding the CSC for mixtures containing this compound could lead to more efficient and cost-effective formulations in industrial processes.
| Parameter | Description | Potential Research Focus with this compound |
| Synergism | The enhancement of system properties in a multi-component interface due to molecular interactions. acs.orgnih.gov | Investigation of synergistic effects in binary and ternary surfactant mixtures containing this compound. |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | Determination of the CMC of mixed surfactant systems to understand micelle formation and its impact on performance. researchgate.net |
| Foamability | The ability of a liquid to form foam. | Analysis of the foam height and stability in mixed solutions to identify synergistic enhancements. nih.govmdpi.com |
| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Measurement of interfacial tension in oil-water systems to assess the potential for enhanced oil recovery. nih.gov |
Novel Synthetic Approaches for Enhanced Efficiency and Sustainability
Traditional methods for the sulfonation of aromatic compounds often involve hazardous reagents and produce significant waste streams. researchgate.net The pursuit of "green chemistry" has led to the exploration of more sustainable synthetic routes.
Future research on the synthesis of this compound should focus on environmentally friendly methods. This could involve the use of solid acid catalysts, which are often reusable and produce less waste than liquid acids. amazonaws.com Additionally, exploring solvent-free reaction conditions could further reduce the environmental impact of the synthesis process. amazonaws.com
One promising approach is the use of sodium sulfite (B76179) in an aqueous medium for the sulfonation of aromatic halides, which avoids the use of hazardous and corrosive reagents. rsc.org Another avenue for investigation is the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, which are more environmentally benign than traditional sulfonating agents. researchgate.net Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. researchgate.net
| Synthetic Approach | Description | Potential Application for this compound Synthesis |
| Solid Acid Catalysis | The use of solid materials with acidic properties to catalyze chemical reactions. | Development of a reusable solid acid catalyst for the sulfonation of 2-methylnaphthalene (B46627) to reduce waste. amazonaws.com |
| Aqueous Medium Synthesis | Conducting chemical reactions in water as the solvent. | Investigating the use of sodium sulfite in an aqueous medium for a milder and less hazardous sulfonation process. rsc.org |
| Sulfur Dioxide Surrogates | The use of less hazardous chemicals that can generate sulfur dioxide in situ. | Exploring the use of thiourea dioxide as a greener alternative to traditional sulfonating agents. researchgate.net |
| Microwave-Assisted Synthesis | The use of microwave radiation to heat chemical reactions. | Application of microwave technology to shorten reaction times and improve energy efficiency in the synthesis process. researchgate.net |
Exploration in Catalysis and Organic Reaction Design
Aryl sulfonates have shown potential as substrates in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.netresearchgate.net This opens up the possibility of using this compound as a building block in organic synthesis.
Future research could investigate the use of this compound in palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings. rsc.org The development of efficient and reusable catalyst systems for these reactions would be a significant advancement. rsc.org
Furthermore, the sulfonic acid group in the 2-methylnaphthalenesulphonate anion could itself possess catalytic activity. Aryl sulfonic acids have been shown to be effective catalysts for hydrolysis reactions. mst.edu Research into the catalytic properties of this compound could uncover new applications in areas such as biomass conversion and polymer degradation. The functionalization of materials like graphene oxide with naphthalenesulfonic acid derivatives has already demonstrated the potential for creating novel heterogeneous nanocatalysts. nih.govnih.gov
| Catalytic Application | Description | Potential Role of this compound |
| Cross-Coupling Reactions | Reactions that form a bond between two carbon atoms or a carbon and a heteroatom, often catalyzed by a transition metal. researchgate.net | Use as a substrate in palladium-catalyzed reactions for the synthesis of complex organic molecules. rsc.org |
| Acid Catalysis | The acceleration of a chemical reaction by the addition of an acid. | Investigation of its potential as a catalyst in hydrolysis and other acid-catalyzed reactions. mst.edu |
| Heterogeneous Nanocatalysis | The use of catalysts that are in a different phase from the reactants, often with nanoscale dimensions. | Exploration of its use in the functionalization of materials to create novel and reusable nanocatalysts. nih.govnih.gov |
Integration into Next-Generation Energy Storage and Conversion Technologies
The electrolyte is a critical component of lithium-ion batteries, responsible for the transport of lithium ions between the anode and cathode. semcouniversity.com The development of new electrolyte materials is crucial for improving the performance, safety, and lifespan of next-generation batteries. datainsightsmarket.comcicenergigune.com
Future research should explore the potential of this compound as a component in novel electrolyte formulations. Its properties as a lithium salt could make it a candidate for use as the primary conducting salt or as an additive to improve the performance of existing electrolytes. semcouniversity.com The introduction of novel lithium salts is seen as a key step in advancing battery technology. mmta.co.uk
The stability of the electrolyte at the electrode-electrolyte interface is crucial for long-term battery performance. mdpi.com The naphthalenesulfonate anion could potentially participate in the formation of a stable solid electrolyte interphase (SEI) on the anode, which is essential for preventing electrolyte decomposition and ensuring battery longevity. nih.gov Furthermore, the development of solid-state electrolytes is a major goal for next-generation batteries, and the properties of this compound could be investigated in this context. flashbattery.tech
| Energy Technology Application | Description | Potential Role of this compound |
| Lithium-Ion Battery Electrolyte | The medium that facilitates the movement of lithium ions between the battery's electrodes. semcouniversity.com | Investigation as a primary conducting salt or as an additive to enhance the ionic conductivity and stability of the electrolyte. datainsightsmarket.comcicenergigune.com |
| Solid Electrolyte Interphase (SEI) Formation | The formation of a protective layer on the anode surface that prevents further electrolyte decomposition. mdpi.com | Exploration of the role of the 2-methylnaphthalenesulphonate anion in the formation of a stable and effective SEI. nih.gov |
| Solid-State Batteries | Batteries that utilize a solid electrolyte instead of a liquid or polymer gel electrolyte. | Assessment of its potential as a component in solid-state electrolyte systems for improved safety and energy density. flashbattery.tech |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Lithium 2-methylnaphthalenesulphonate?
- Methodological Answer : Synthesis typically involves sulfonation of 2-methylnaphthalene followed by neutralization with lithium hydroxide. Characterization requires multi-modal analysis:
- Purity Assessment : Use titration (e.g., acid-base or ion-selective) to quantify lithium content .
- Structural Confirmation : Employ FTIR for sulfonate group identification (~1180–1120 cm⁻¹ S=O stretching) and NMR (¹H/¹³C) to verify aromatic proton environments and methyl group integration .
- Elemental Analysis : Validate stoichiometry via CHNS/O analyzers for C, H, S, and Li (via ICP-MS).
Q. How is the solubility and stability of this compound determined in aqueous and organic solvents?
- Methodological Answer :
- Solubility Testing : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–80°C) and measuring saturation points .
- Stability Profiling : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect degradation products (λ = 254 nm) .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection to separate and quantify organic impurities (e.g., residual naphthalene derivatives) .
- Spectroscopy : ICP-OES for detecting heavy metal contaminants (e.g., Pb, As).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Apply systematic evidence evaluation frameworks:
- Risk of Bias Assessment : Use tools like SYRCLE’s RoB tool to evaluate experimental design flaws (e.g., dosing inconsistencies, control group adequacy) .
- Confidence Rating : Grade studies based on reproducibility (e.g., multiple independent labs reporting similar LD₅₀ values) and mechanistic plausibility (e.g., sulfonate group interactions with cellular membranes) .
- Meta-Analysis : Pool data from high-confidence studies to reconcile discrepancies (e.g., via random-effects models) .
Q. What experimental designs are optimal for studying the compound’s interactions with biological macromolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) with proteins/enzymes.
- Molecular Dynamics Simulations : Model sulfonate group interactions with lipid bilayers or DNA using software like GROMACS .
- In Vitro Assays : Use cell-based models (e.g., HEK293) to assess membrane permeability via fluorescence tagging .
Q. How can researchers validate the environmental persistence of this compound in ecological studies?
- Methodological Answer :
- Biodegradation Testing : OECD 301F protocol to measure mineralization rates in activated sludge .
- Photolytic Degradation : Expose the compound to UV light (λ = 300–400 nm) and monitor breakdown products via LC-MS .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in physicochemical properties of this compound?
- Methodological Answer :
- Standardized Synthesis Protocols : Control sulfonation reaction time/temperature (±2°C) and lithium hydroxide purity (≥99.9%) .
- Quality Control (QC) Metrics : Implement in-process checks (e.g., mid-reaction FTIR) and final-product certifications (e.g., ISO 17025-compliant testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
